molecular formula C6H7NO3 B575143 3-hydroxy-2-methoxy-1H-pyridin-4-one CAS No. 169905-06-0

3-hydroxy-2-methoxy-1H-pyridin-4-one

Cat. No. B575143
M. Wt: 141.126
InChI Key: WJDIGNXBILSVMC-UHFFFAOYSA-N
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Description

“3-hydroxy-2-methoxy-1H-pyridin-4-one” is a chemical compound that belongs to the class of pyridinones . Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms .


Synthesis Analysis

The synthesis of 3-hydroxy-2-methoxy-1H-pyridin-4-one involves several steps. For instance, one method involves treating the compound with HBr in acetic acid at room temperature and stirring at 80°C for 1.5 hours . Another method involves the use of COMT obtained from porcine liver .


Molecular Structure Analysis

The molecular structure of 3-hydroxy-2-methoxy-1H-pyridin-4-one consists of a pyridinone ring with a methoxy group at the 2-position and a hydroxy group at the 3-position . The empirical formula is C7H9NO2 and the molecular weight is 139.15 .


Chemical Reactions Analysis

In terms of chemical reactions, 3-hydroxy-2-methoxy-1H-pyridin-4-one has been shown to be an in vitro inhibitor with IC50 values ranging from 4.55 to 19.8 µM . This suggests that it has potential as a lead compound for the development of non-nitrocatechol COMT inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-hydroxy-2-methoxy-1H-pyridin-4-one include a melting point of 156-160°C . The compound is also characterized by its SMILES string COC1=C©NC=CC1=O .

Safety And Hazards

In terms of safety and hazards, the compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for 3-hydroxy-2-methoxy-1H-pyridin-4-one research could involve further systematic optimization of the compound for use as a non-nitrocatechol COMT inhibitor . The compound may act as a lead for the development of non-nitrocatechol COMT inhibitors, which would be appropriate for the treatment of Parkinson’s disease .

properties

IUPAC Name

3-hydroxy-2-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-10-6-5(9)4(8)2-3-7-6/h2-3,9H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDIGNXBILSVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C=CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-methoxypyridin-4(1H)-one

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